2,6-Dimethyl-3-nitrobenzaldehyde
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Overview
Description
2,6-Dimethyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO3. It is characterized by the presence of two methyl groups and a nitro group attached to a benzaldehyde core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Nitro compounds, such as this one, are known to interact with various biological targets due to their high reactivity .
Mode of Action
Nitro compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
It’s known that nitro compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar nitro compounds suggest that they can be absorbed and distributed in the body, metabolized (often through reduction), and eventually excreted .
Result of Action
Given its potential reactivity, it could cause various changes at the molecular and cellular level, depending on its specific targets and the nature of its interactions with these targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-nitrobenzaldehyde typically involves the nitration of 2,6-dimethylbenzaldehyde. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise temperature control to maintain the efficiency and safety of the nitration reaction. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: 2,6-Dimethyl-3-nitrobenzoic acid.
Reduction: 2,6-Dimethyl-3-aminobenzaldehyde.
Substitution: Various halogenated or sulfonated derivatives depending on the substituent introduced.
Scientific Research Applications
2,6-Dimethyl-3-nitrobenzaldehyde finds applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
3-Nitrobenzaldehyde: Similar in structure but lacks the methyl groups at the 2 and 6 positions.
2,4-Dimethyl-3-nitrobenzaldehyde: Similar but with a different substitution pattern on the aromatic ring.
2,6-Dimethylbenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions
Uniqueness: 2,6-Dimethyl-3-nitrobenzaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the aromatic ring makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
2,6-dimethyl-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)7(2)8(6)5-11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDATMQRVSHPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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